N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)but-2-ynamide N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)but-2-ynamide CL-387785, also known as EKI-785 , is a n irreversible inhibitor of EGF-receptor (EGFR) kinase activity in vivo (IC50 = 250-490 pM). CL-387785 covalently bound to EGF-R. It also specifically inhibited kinase activity of the protein (IC50 = 370+/-120 pM), blocked EGF-stimulated autophosphorylation of the receptor in cells (ic50 approximately 5 nM), inhibited cell proliferation (IC50 = 31-125 nM) primarily in a cytostatic manner in cell lines that overexpress EGF-R or c-erbB-2, and profoundly blocked the growth of a tumor that overexpresses EGF-R in nude mice (when given orally at 80 mg/kg/day for 10 days, daily). CL-387,785 is useful for studying the interaction of small molecules with EGF-R and may have clinical utility.
Brand Name: Vulcanchem
CAS No.: 194423-06-8
VCID: VC0547928
InChI: InChI=1S/C18H13BrN4O/c1-2-4-17(24)22-14-7-8-16-15(10-14)18(21-11-20-16)23-13-6-3-5-12(19)9-13/h3,5-11H,1H3,(H,22,24)(H,20,21,23)
SMILES: CC#CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br
Molecular Formula: C18H13BrN4O
Molecular Weight: 381.2 g/mol

N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)but-2-ynamide

CAS No.: 194423-06-8

Inhibitors

VCID: VC0547928

Molecular Formula: C18H13BrN4O

Molecular Weight: 381.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)but-2-ynamide - 194423-06-8

CAS No. 194423-06-8
Product Name N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)but-2-ynamide
Molecular Formula C18H13BrN4O
Molecular Weight 381.2 g/mol
IUPAC Name N-[4-(3-bromoanilino)quinazolin-6-yl]but-2-ynamide
Standard InChI InChI=1S/C18H13BrN4O/c1-2-4-17(24)22-14-7-8-16-15(10-14)18(21-11-20-16)23-13-6-3-5-12(19)9-13/h3,5-11H,1H3,(H,22,24)(H,20,21,23)
Standard InChIKey BTYYWOYVBXILOJ-UHFFFAOYSA-N
SMILES CC#CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br
Canonical SMILES CC#CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br
Appearance Solid powder
Description CL-387785, also known as EKI-785 , is a n irreversible inhibitor of EGF-receptor (EGFR) kinase activity in vivo (IC50 = 250-490 pM). CL-387785 covalently bound to EGF-R. It also specifically inhibited kinase activity of the protein (IC50 = 370+/-120 pM), blocked EGF-stimulated autophosphorylation of the receptor in cells (ic50 approximately 5 nM), inhibited cell proliferation (IC50 = 31-125 nM) primarily in a cytostatic manner in cell lines that overexpress EGF-R or c-erbB-2, and profoundly blocked the growth of a tumor that overexpresses EGF-R in nude mice (when given orally at 80 mg/kg/day for 10 days, daily). CL-387,785 is useful for studying the interaction of small molecules with EGF-R and may have clinical utility.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms CL 387785
CL-387,785
CL-387785
EKI 785
EKI-785
N-(4-((3-bromophenyl)amino)-6-quinazolinyl)-2-butynamide
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PubChem Compound 2776
Last Modified Nov 11 2021
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